molecular formula C12H20N4O5 B12897559 Pro-Gln-Gly CAS No. 17662-47-4

Pro-Gln-Gly

Cat. No.: B12897559
CAS No.: 17662-47-4
M. Wt: 300.31 g/mol
InChI Key: ZPPVJIJMIKTERM-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pro-Gln-Gly is a synthetic tripeptide of interest in biochemical and physiological research. This sequence is representative of the Gly-Xaa-Yaa repeating pattern that is the fundamental structural unit of collagen, making it a valuable tool for studying collagen-model peptides and triple-helical structures . Research into similar peptide sequences has shown relevance in neurobiology. For instance, the progenitor sequence Gln-Leu-Pro-Gly has been investigated in the design of brain-targeting systems for thyrotropin-releasing hormone (TRH) analogs, where enzymatic processing is key to releasing the active peptide in the brain . Furthermore, studies on salivary peptidomics have identified enzymatic cleavage sites after a Gln residue, particularly within motifs like Xaa-Pro-Gln, highlighting the role of such sequences in proteolytic processing pathways . Researchers can utilize high-purity this compound to explore these and other areas, including potential roles in enzyme-substrate interactions and the stability of peptide-based structures. This product is provided for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17662-47-4

Molecular Formula

C12H20N4O5

Molecular Weight

300.31 g/mol

IUPAC Name

2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid

InChI

InChI=1S/C12H20N4O5/c13-9(17)4-3-8(11(20)15-6-10(18)19)16-12(21)7-2-1-5-14-7/h7-8,14H,1-6H2,(H2,13,17)(H,15,20)(H,16,21)(H,18,19)/t7-,8-/m0/s1

InChI Key

ZPPVJIJMIKTERM-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O

Origin of Product

United States

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Methods for Pro-Gln-Gly Structure Elucidation

Spectroscopic techniques are pivotal in unraveling the three-dimensional structure of peptides in solution. For this compound, a combination of Nuclear Magnetic Resonance, Circular Dichroism, and Vibrational Spectroscopy provides a comprehensive picture of its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is a powerful tool for determining the solution conformation of peptides by providing information on through-bond and through-space atomic interactions. For the this compound sequence, ¹H and ¹³C NMR chemical shifts are sensitive to the local electronic environment and, by extension, the peptide's backbone and side-chain conformation.

In studies of the bovine prion protein, sequence-specific assignments were achieved for the tripeptide segment this compound at residues 51-53, although chemical shift degeneracy can sometimes complicate the analysis of such short, flexible peptides. pnas.org The presence of proline significantly influences the chemical shifts of neighboring residues. Comparisons between hexapeptides of the sequence Gly-Gly-X-Ala-Gly-Gly and Gly-Gly-X-Pro-Gly-Gly have revealed systematic shift differences due to the proline residue, highlighting the importance of sequence context in determining peptide chemical shifts. nih.gov

Nuclear Overhauser Effect (NOE) data, which provides information about the proximity of protons, is crucial for defining the tertiary structure. In a study of a heptapeptide (B1575542) containing a Gln-Gly-Arg-Pro-Pro-Gln-Gly sequence, time-averaged NOEs were used to determine the structure of its complex with a polyphenol. researchgate.net For this compound, NOEs between the proline δ-protons and the glutamine α-proton would be indicative of a trans peptide bond, which is the more common and generally more stable conformation for X-Pro bonds.

Table 1: Representative ¹H and ¹³C Random Coil NMR Chemical Shifts (in ppm) for Pro, Gln, and Gly Residues.

AtomProline (Pro)Glutamine (Gln)Glycine (B1666218) (Gly)
¹H
HN-8.418.39
4.444.373.97
2.28-2.022.13-2.01-
2.032.38-
3.68-3.65--
¹³C
63.156.045.1
32.029.5-
27.534.0-
49.8--
C'176.9175.7173.6

Data is illustrative and based on typical random coil chemical shifts for amino acids in a peptide chain. Actual values for this compound may vary based on solvent conditions and conformational averaging. northwestern.eduuzh.ch

Circular Dichroism (CD) Spectroscopy for Secondary Structure Elements

Circular dichroism spectroscopy is a sensitive method for assessing the secondary structure of peptides and proteins in solution. mdpi.comrsc.org The technique measures the differential absorption of left- and right-circularly polarized light, which is dependent on the chiral environment of the peptide backbone.

While specific CD spectra for the isolated this compound tripeptide are not widely reported, the conformational tendencies of Pro-Gly and Gln-Pro motifs provide valuable insights. The Pro-Gly sequence is a well-known inducer of β-turns, particularly type II' β-turns. researchgate.net CD spectra of peptides containing β-turns typically exhibit a minimum between 202 and 208 nm and a shoulder between 220 and 230 nm. cerealsgrains.org Studies on cyclic hexapeptides containing the L-Pro-D-Phe sequence, which adopts a classic type II β-turn, show distinct CD spectra that can serve as a reference for turn conformations. nih.gov

For this compound, the presence of the Pro-Gly motif suggests a propensity to form a β-turn structure. The CD spectrum would therefore be expected to show characteristics of a turn or a mixture of turn and random coil conformations, reflecting the peptide's flexibility in solution.

Vibrational Spectroscopy (IR, Raman) for Amide Bond Conformation

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, providing information about the conformation of peptide amide bonds and hydrogen bonding patterns. f1000research.comspectroscopyonline.com The amide I band (primarily C=O stretching) and amide III band (a complex mix of N-H in-plane bending and C-N stretching) are particularly sensitive to secondary structure. nih.gov

For the this compound sequence, specific vibrational data can be inferred from studies on related compounds. FT-IR and FT-Raman spectroscopy have been used to study compounds like (Gly/Pro/Gln)NO₃. researchgate.net In such studies, the vibrational modes of the individual amino acid residues are identified. For instance, the pyrrolidine (B122466) ring vibrations of proline and the amide vibrations of glutamine and glycine can be assigned. researchgate.net

The amide I region of the IR spectrum is particularly informative. The presence of a proline residue is known to cause a redshift of the amide I frequency of the preceding residue's amide bond. nih.gov The amide III region can be used to determine the relative populations of major backbone conformations such as polyproline II (PPII), β-strand, and α-helix. nih.gov For a flexible tripeptide like this compound, a combination of these conformations would likely be present in solution, leading to a complex vibrational spectrum.

Table 2: General Amide I and Amide III Vibrational Frequencies for Different Secondary Structures.

Secondary StructureAmide I (cm⁻¹)Amide III (cm⁻¹)
α-Helix1650-16581260-1300
β-Sheet1620-16401220-1240
β-Turn1660-16851295-1320
Random Coil~1645~1245
Polyproline II (PPII)~16561317-1306

These are general ranges and the exact frequencies for this compound can be influenced by sequence, solvent, and hydrogen bonding. nih.gov

X-ray Crystallography of this compound Containing Peptides for Solid-State Structure

X-ray crystallography provides high-resolution structural information of molecules in their solid, crystalline state. While a crystal structure of the isolated this compound tripeptide is not available in the public domain, crystallographic studies of larger peptides containing this or similar sequences can offer valuable insights into its preferred solid-state conformation.

For instance, the crystal structure of the triple-helical peptide (Pro-Pro-Gly)₁₀ has been determined at high resolution, providing a detailed description of the conformation of the Pro-Pro-Gly repeating unit. cnr.itnih.govutexas.edu These structures reveal a high degree of molecular order and specific hydration patterns. Although the Gln residue is absent, these studies underscore the structure-directing influence of the Pro-Gly motif.

In another example, the crystal structure of a collagen-like peptide containing a Gly-Pro-Gln-Gly sequence within a larger framework has been determined in the context of inhibitor design. nih.gov Such structures, while complex, can reveal the local conformation of the this compound segment when constrained within a larger, ordered assembly. The absence of a dedicated crystal structure for this compound itself means that its intrinsic solid-state packing and conformational preferences remain an area for future investigation.

Computational Approaches to this compound Conformation

Computational methods, particularly molecular dynamics simulations, complement experimental techniques by providing a dynamic view of peptide conformational flexibility.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations can model the movements of atoms in a peptide over time, offering insights into its conformational landscape and the stability of different structures in solution. rsc.orgresearchgate.netnih.gov For this compound, MD simulations can explore the potential energy surface and identify low-energy conformations, including various turn types and more extended structures.

Simulations of the individual amino acids glycine, proline, and glutamine in aqueous solution have been performed to understand their hydration and associative properties. rsc.orgresearchgate.net Furthermore, MD simulations of peptides containing Pro-Gly motifs have been used to investigate their propensity to form β-turns. nih.gov These studies often show that while the Pro-Gly sequence has an intrinsic tendency to form turns, it can also populate other conformations, and the stability of the turn is influenced by the surrounding sequence and solvent.

A molecular dynamics study of a peptide containing a Gln-Gln sequence has shown the interplay between side-chain hydrogen bonding and backbone conformation, which is also relevant to the Gln residue in this compound. researchgate.net For the this compound tripeptide, MD simulations would be expected to reveal a dynamic equilibrium between different conformers, with the proline residue restricting the available conformational space primarily to a trans X-Pro peptide bond and influencing the formation of local turn-like structures.

Quantum Mechanical Calculations for Electronic Structure and Interactions

Quantum mechanical (QM) methods are essential for a precise description of a molecule's electronic structure, which classical molecular mechanics force fields cannot provide. nih.gov These calculations are crucial for understanding processes like bond formation, polarization, and other electronic effects. psu.edu Methods like Density Functional Theory (DFT) are frequently used to investigate the electronic properties of peptides and proteins. longdom.orgresearchgate.net

For a peptide such as this compound, QM calculations can determine a range of properties that govern its behavior:

Charge Distribution: Calculating the partial charges on each atom reveals the molecule's polarity and identifies sites susceptible to electrostatic interactions. The polar side chain of Glutamine (-CH₂-CH₂-CONH₂) and the peptide backbone's carbonyl and amide groups are key regions of interest.

Electron Density: Mapping the electron density provides a physical picture of the chemical bonds and lone pairs within the molecule. longdom.org

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Non-covalent Interactions: QM is particularly adept at describing hydrogen bonds and van der Waals forces. In this compound, this includes potential intramolecular hydrogen bonds involving the Gln side chain and the peptide backbone, which stabilize specific conformations.

Theoretical studies on related proline-rich peptides have successfully used combined QM and molecular mechanics (QM/MM) approaches. For instance, in peptides with a Pro-X-Pro sequence (where X can be Gln), these methods have been used to compute Boltzmann-averaged ¹³C chemical shifts, which are highly sensitive to the local conformation defined by dihedral angles (φ, ψ). researchgate.netnih.gov Such calculations provide a powerful link between theoretical structures and experimental NMR data.

Table 1: Illustrative Data from Quantum Mechanical Analysis of a Peptide Backbone Unit
PropertyDescriptionTypical Application
Partial Atomic ChargesCalculated charge on individual atoms (e.g., on C, O, N, H of the peptide bond).Predicting electrostatic interaction sites for hydrogen bonding or ligand binding.
Dipole MomentOverall measure of molecular polarity resulting from the charge distribution.Assessing solubility in polar vs. non-polar solvents and the strength of long-range interactions.
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. researchgate.netEvaluating the chemical reactivity and kinetic stability of the peptide.
Bond OrderA measure of the number of chemical bonds between two atoms, indicating bond strength. researchgate.netAnalyzing the partial double-bond character of the peptide bond (O=C-N-H).

Conformational Space Exploration and Energy Landscapes

The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic motions. oup.com Conformational analysis aims to map the possible spatial arrangements a molecule can adopt and their corresponding relative energies. numberanalytics.com This relationship is visualized through a conformational energy landscape, where low-energy regions correspond to stable, frequently populated structures. arxiv.orgbiorxiv.org

The exploration of this compound's conformational space is shaped by several key factors:

Glutamine and Glycine Flexibility: The central Glutamine and C-terminal Glycine residues have greater conformational freedom. The φ and ψ dihedral angles of these residues serve as the primary coordinates for exploring the conformational landscape. Glycine, lacking a side chain, can access a much broader range of the Ramachandran plot than other amino acids.

Stable Conformations: Computational methods, such as molecular dynamics (MD) simulations with enhanced sampling techniques, are used to overcome energy barriers and thoroughly sample the conformational space. nih.gov For peptides, stable conformations often include extended structures and various types of β-turns, which are stabilized by intramolecular hydrogen bonds. nih.govplos.org Studies on Pro-Gly dipeptides, for instance, have identified stable states corresponding to both extended conformations and β-turn structures. nih.gov Research on tripeptides in larger protein structures has shown that Proline and Glutamine are often found in structurally rigid tripeptides. nih.gov

The energy landscape of this compound can be mapped by calculating the potential of mean force (PMF) along key dihedral angles. This would reveal the free energy minima corresponding to the most stable conformations in solution.

Table 2: Representative Conformational States and Dihedral Angles for a Peptide Sequence
Conformational StateApproximate Dihedral Angles (φ, ψ)Relative EnergyKey Stabilizing Interactions
Polyproline II (PPII) Helix(-75°, +145°)LowExtended backbone, minimal steric hindrance, favorable solvation.
β-Sheet (Extended)(-135°, +135°)LowMaximized separation of side chains.
Type I β-TurnResidue i+1: (-60°, -30°); Residue i+2: (-90°, 0°)VariableHydrogen bond between the C=O of residue i and the N-H of residue i+3.
Right-handed α-Helix(-60°, -45°)Higher for a short peptideRequires a longer chain for stabilizing hydrogen bonds.

Biogenesis and Natural Occurrence of Pro Gln Gly Sequences

Identification of Pro-Gln-Gly Motifs within Larger Protein Sequences

The this compound sequence has been identified in a range of proteins and protein hydrolysates derived from animal and plant sources. Its occurrence is particularly noted in proteins characterized by a high content of proline and glutamine residues.

Proline-rich proteins (PRPs) are a major component of human saliva, and they are characterized by repetitive sequences with high proportions of proline, glycine (B1666218), and glutamine. nih.gov The this compound motif is a constituent of these salivary peptides. For instance, a basic proline-rich peptide, designated P-C, isolated from human whole and stimulated parotid saliva, contains the this compound sequence at multiple positions within its 44-residue structure. nih.govuni-hannover.de The full amino acid sequence of this peptide is Gly-Arg-Pro-Gln-Gly-Pro-Pro-Gln-Gln-Gly-Gly-His-Gln-Gln-Gly-Pro-Pro-Pro-Pro-Pro-Pro-Gly-Lys-Pro-Gln-Gly-Pro-Pro-Pro-Gln-Gly-Gly-Arg-Pro-Gln-Gly-Pro-Pro-Gln-Gly-Gln-Ser-Pro-Gln. nih.govuni-hannover.de The open conformation of PRPs, conferred by their high proline and glycine content, provides a large surface area for interactions, such as binding to tannins. nih.gov

Enzymatic hydrolysis of proteins from plant sources can yield peptides containing the this compound sequence.

Wheat Gluten: Wheat gluten is a protein source rich in glutamine (approximately 35%), glycine (20%), and proline (13%). acs.org Enzymatic hydrolysis of wheat gluten with various proteases is a common method to produce wheat gluten hydrolysates (WGHs) with various functional properties. nih.govnih.govfoodandnutritionjournal.org While specific isolation of the this compound tripeptide is not always the primary focus, the high prevalence of its constituent amino acids in the parent protein makes its formation during hydrolysis probable. acs.org For example, a major IgE-binding epitope in wheat gluten has been identified as the Gln-Gln-Gln-Pro-Pro motif, highlighting the abundance of these residues. researchgate.net

Perilla Seed Meal: Perilla seed meal, a by-product of oil extraction, is a rich source of protein. encyclopedia.pubnih.gov Hydrolysis of perilla seed meal protein has been shown to release bioactive peptides. nih.gov One such dodecapeptide with antioxidant activity has the sequence Lys-Leu-Lys-Asp-Ser-Phe-Glu-Arg-Gln-Gly-Met-Val, which contains a Gln-Gly sequence. nih.gov The amino acid composition of perilla peptides is rich in glutamic acid, proline, and glycine, suggesting that this compound sequences could be generated through enzymatic processing. nih.gov

The this compound motif is also found in proteins and peptides derived from animal sources.

Collagen: Collagen is the most abundant protein in mammals and is characterized by a repeating Gly-X-Y amino acid sequence, where X and Y are frequently proline and hydroxyproline. While the classic collagen motif is often Gly-Pro-Hyp, the broader Gly-X-Y pattern allows for the inclusion of other amino acids. Following oral ingestion of collagen hydrolysate, various di- and tripeptides containing hydroxyproline have been identified in human blood. nih.gov

Silkworm Pupae Peptides: Hydrolysates of silkworm pupae protein are a source of bioactive peptides. Research has identified several peptides from silkworm pupae with biological activities. Notably, the tetrapeptide Gln-Pro-Gly-Arg was identified as a potent inhibitor of α-glucosidase. This directly confirms the presence of the this compound sequence within a larger peptide derived from this source.

SourceProtein/PeptideIdentified Sequence Containing this compoundReference
Human SalivaBasic Proline-Rich Peptide (P-C)-Pro-Gln-Gly- nih.gov
Silkworm Pupaeα-glucosidase inhibitory peptideGln-Pro-Gly-Arg

The this compound sequence has been definitively identified in biological fluids, particularly saliva, as a component of endogenous peptides.

Saliva: As detailed in section 3.1.1, the basic proline-rich peptide P-C, which contains the this compound motif, has been isolated from human whole saliva and parotid saliva. nih.govuni-hannover.de

Erythrocyte Membrane: The human erythrocyte membrane contains a complex array of proteins, including glycophorins and band 3, which can be glycosylated. While these proteins are rich in various amino acids, and the membrane itself is a source of numerous peptides, specific identification of the this compound tripeptide sequence within the erythrocyte membrane proteins is not documented in the available research.

Biosynthetic Pathways Leading to this compound Sequences

The generation of the this compound tripeptide and other small peptides containing this motif from larger precursor proteins is primarily achieved through proteolytic processing.

Proteolytic enzymes, or proteases, cleave the peptide bonds within proteins, a process known as proteolysis. This can result in the release of smaller, often bioactive, peptides. The formation of peptides containing the this compound sequence is a direct result of the cleavage of precursor proteins at specific sites.

In the oral cavity, a notable enzymatic activity involves a glutamine-specific endoprotease. nih.govnih.gov This enzyme, which is likely of microbial origin from dental plaque, preferentially cleaves proteins after a glutamine residue. nih.govnih.gov A predominant cleavage site specificity for this enzyme is the tripeptide sequence Xaa-Pro-Gln, where Xaa can be various amino acids, with a preference for Lys. nih.govnih.gov This enzymatic action on proline-rich proteins, which are abundant in saliva and contain sequences like Lys-Pro-Gln, would directly lead to the generation of peptides with Gln at their C-terminus, and subsequently, through further processing, could yield smaller fragments like this compound if a glycine residue follows the glutamine in the precursor protein. This process highlights a specific biological pathway for the in vivo generation of peptides containing the Pro-Gln sequence from larger salivary proteins. nih.gov

SourcePrecursor ProteinProcessing Enzyme/MethodResulting Peptide/MotifKey FindingReference
Human SalivaBasic Proline-Rich ProteinsGlutamine EndoproteasePeptides with C-terminal Gln (from Xaa-Pro-Gln cleavage)Demonstrates a natural enzymatic pathway for releasing peptides with specific Gln-terminal sequences. nih.govnih.gov
Silkworm PupaeSilkworm Pupae ProteinEnzymatic HydrolysisGln-Pro-Gly-ArgIdentification of a specific bioactive peptide containing the this compound sequence.
Wheat GlutenGlutenin and GliadinEnzymatic HydrolysisPeptide HydrolysatesHigh content of Gln, Pro, and Gly in the source protein suggests the likely formation of this compound containing peptides. acs.orgnih.gov
Perilla Seed MealPerilla Seed ProteinEnzymatic HydrolysisPeptide HydrolysatesSource protein is rich in precursor amino acids for the this compound sequence. nih.govnih.gov

Enzymatic Synthesis Mechanisms

The formation of the this compound peptide sequence is accomplished through precise enzymatic processes. The most universal of these is ribosomal synthesis, responsible for creating the vast majority of proteins. However, specialized enzymatic machinery, known as non-ribosomal peptide synthetases, provides an alternative pathway for creating certain peptides, especially in microorganisms. wikibooks.orgwikipedia.org Furthermore, enzymes can be utilized in laboratory and industrial settings for the targeted synthesis of specific peptide sequences.

Ribosomal Protein Synthesis

The primary mechanism for producing proteins containing the this compound sequence is ribosomal synthesis. In this process, the genetic information encoded in DNA is transcribed into an mRNA molecule. The ribosome then reads the mRNA sequence in three-base codons, with each codon specifying a particular amino acid. The this compound sequence would be encoded by a series of codons for proline, glutamine, and glycine, which are then sequentially linked together by peptide bonds to form part of a larger polypeptide chain. The unique cyclic structure of proline can affect the rate of peptide bond formation and influences the final folded structure of the protein. researchgate.netwikipedia.org

Non-ribosomal Peptide Synthesis (NRPS)

A notable alternative enzymatic pathway for peptide production is Non-ribosomal Peptide Synthesis (NRPS), predominantly found in bacteria and fungi. wikibooks.org This mechanism does not use an mRNA template but instead employs large, multi-enzyme complexes called Non-ribosomal Peptide Synthetases. wikipedia.orguzh.ch These synthetases are organized in a modular, assembly-line fashion, with each module responsible for recognizing, activating, and adding one specific amino acid to the growing peptide chain. nih.govresearchgate.net

An NRPS complex capable of synthesizing this compound would theoretically be composed of three distinct modules, one for each amino acid. Each module contains several core catalytic domains:

Adenylation (A) Domain: This domain selects a specific amino acid (Proline, Glutamine, or Glycine) and activates it using ATP. uzh.ch

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently attached to this domain via a flexible phosphopantetheinyl arm, which shuttles the substrate between the other catalytic centers. nih.gov

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid held by its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module. nih.gov

The synthesis proceeds sequentially, beginning with the first module (Proline), which is then condensed with the amino acid from the second module (Glutamine), followed by condensation with the amino acid from the third module (Glycine). Finally, a terminal Thioesterase (TE) domain typically releases the completed peptide from the enzyme complex. nih.govresearchgate.net NRPS systems are known for their ability to incorporate non-proteinogenic amino acids and to perform modifications like epimerization and methylation, leading to a vast diversity of natural products. wikipedia.orgyoutube.com

Table 1: Hypothetical NRPS Architecture for this compound Synthesis
ModuleAmino Acid SpecificityCore DomainFunction
1 (Initiation)Proline (Pro)A (Adenylation)Selects and activates Proline using ATP. uzh.ch
T (Thiolation/PCP)Covalently binds and shuttles activated Proline. nih.gov
C (Condensation)Catalyzes peptide bond formation with the next amino acid (Gln). nih.gov
2 (Elongation)Glutamine (Gln)A (Adenylation)Selects and activates Glutamine using ATP. uzh.ch
T (Thiolation/PCP)Covalently binds and shuttles activated Glutamine. nih.gov
C (Condensation)Catalyzes peptide bond formation between Pro-Gln and the next amino acid (Gly). nih.gov
3 (Termination)Glycine (Gly)A (Adenylation)Selects and activates Glycine using ATP. uzh.ch
T (Thiolation/PCP)Covalently binds and shuttles activated Glycine. nih.gov
C (Condensation)Catalyzes the final peptide bond formation to create this compound. nih.gov
TE (Thioesterase)Releases the final this compound peptide from the enzyme complex. nih.gov

Chemoenzymatic Synthesis

In addition to natural biogenesis, enzymes are used as catalysts for peptide synthesis in laboratory and industrial settings. This approach, known as chemoenzymatic synthesis, leverages the high stereospecificity of enzymes like proteases to form peptide bonds. cell.com Under specific conditions, such as low water content or by using activated amino acid esters, the natural hydrolytic function of proteases can be reversed to favor peptide bond formation. cell.comnih.gov This method allows for the synthesis of specific peptides like this compound without the need for extensive side-chain protection chemistry often required in purely chemical synthesis. acsgcipr.orgresearchgate.net

Enzymatic Processing and Degradation of Pro Gln Gly

Mechanisms of Non-Enzymatic Degradation (e.g., Spontaneous Cleavage)

Peptides can undergo degradation through non-enzymatic pathways under physiological conditions. For Pro-Gln-Gly, the most relevant spontaneous reaction is the deamidation of the glutamine residue. acs.org This process involves the conversion of the glutamine side chain's amide group into a carboxylic acid, transforming the glutamine into a glutamic acid residue.

The mechanism for Gln deamidation proceeds through the formation of a cyclic glutarimide intermediate. mdpi.comnih.gov This reaction is influenced by the adjacent amino acid residues and is known to be significantly faster when glycine (B1666218) is the C-terminal neighbor (Gln-Gly sequence). mdpi.com The reaction rate is also dependent on pH. nih.govnih.gov While the deamidation of asparagine is generally more rapid, glutamine deamidation is a recognized form of non-enzymatic protein modification that can lead to structural changes and protein degradation. acs.org

Spontaneous peptide bond cleavage can also occur C-terminal to glutamine and glutamic acid residues, a process that has been observed in long-lived proteins. nih.gov This cleavage is also thought to proceed via a cyclic intermediate, analogous to the mechanism for cleavage adjacent to aspartic and asparagine residues.

Metabolic Fate of this compound in In Vitro and Animal Models (Excluding Human Clinical Data)

The metabolic fate of this compound, once cleaved, involves the catabolism of its constituent amino acids: proline, glutamine, and glycine.

Proline Metabolism : In animal models, proline is catabolized into pyrroline-5-carboxylate (P5C), which is a key metabolic intermediate. researchgate.net P5C can then be converted to glutamate. mdpi.com This process is crucial for providing energy and precursors for the synthesis of other amino acids like glutamine and ornithine. researchgate.net While mammals can synthesize proline from arginine and glutamate, this endogenous synthesis is often insufficient for neonates, making dietary proline important. nih.gov

Glutamine Metabolism : Glutamine is a highly versatile amino acid with a central role in inter-organ nitrogen transport and intermediary metabolism. mdpi.com It is first converted to glutamate by the enzyme glutaminase. mdpi.com Glutamate can then enter the tricarboxylic acid (TCA) cycle as α-ketoglutarate, providing energy and biosynthetic intermediates. mdpi.com Studies using dipeptides like Alanyl-glutamine (Ala-Gln) and Glycyl-glutamine (Gly-Gln) in porcine enterocytes in vitro show they can serve as effective sources of glutamine for energy and protein synthesis. ucdavis.edu

Glycine Metabolism : Glycine is involved in numerous metabolic pathways, including the synthesis of proteins, glutathione (B108866), and purines. nih.gov While it can be synthesized endogenously, it is considered a conditionally essential amino acid as in vivo synthesis may not always meet metabolic demands. nih.gov

In animal models, the distribution of dipeptides is organ-specific. A study in mice found that dipeptides with a C-terminal proline, such as Gly-Pro, were present in higher concentrations in all organs analyzed compared to isomers with an N-terminal proline (e.g., Pro-Gly). mdpi.com This suggests that the this compound degradation product, Gln-Gly, would be further processed, while any remaining Pro-Gln would be subject to specific dipeptidyl peptidases.

Table 2: Metabolic Fate of Constituent Amino Acids of this compound
Amino AcidKey Metabolic IntermediatePrimary Metabolic RoleRelevant Animal/In Vitro Findings
ProlinePyrroline-5-carboxylate (P5C)Precursor for glutamate, glutamine, and ornithine; energy production. researchgate.netEndogenous synthesis from arginine and glutamate is inadequate for neonates in pig models. nih.gov
GlutamineGlutamateEnters TCA cycle as α-ketoglutarate; nitrogen transport; precursor for nucleotide synthesis. mdpi.commdpi.comAla-Gln and Gly-Gln serve as glutamine sources for porcine enterocytes in vitro. ucdavis.edu
Glycine-Building block for proteins, glutathione, and purines. nih.govConsidered a conditionally essential amino acid in several animal models. nih.gov

Molecular and Cellular Biological Roles Non Clinical Focus

Pro-Gln-Gly as an Enzyme Substrate or Inhibitor in Mechanistic Studies

The this compound sequence is integral to the study of various enzymes, particularly proteases. It is frequently incorporated into synthetic peptides to probe enzyme activity, specificity, and inhibition.

The this compound motif is a core component of substrates designed for assaying the activity of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. sigmaaldrich.com A commonly used synthetic substrate is Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-Arg, where "Dnp" stands for the 2,4-dinitrophenyl group. researchgate.netasm.orgcymitquimica.com The Dnp group functions as a quencher in fluorogenic assays or as a chromophore for spectrophotometric detection after cleavage. researchgate.netnih.gov

In these assays, MMPs recognize and cleave the peptide at a specific bond. For instance, in longer peptide sequences derived from collagen, the cleavage often occurs between a Glycine (B1666218) and an Isoleucine or Leucine residue downstream of the this compound sequence. researchgate.netnih.gov The cleavage separates the Dnp-containing fragment (e.g., Dnp-Pro-Gln-Gly) from the rest of the peptide. researchgate.netasm.org The activity of the enzyme can then be quantified by measuring the appearance of the cleaved Dnp-peptide fragment, often accomplished through methods like high-performance liquid chromatography (HPLC) or by monitoring changes in fluorescence. researchgate.netasm.org

For example, the substrate Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Trp is used to measure MMP-1 activity, with a reported specificity constant (kcat/KM) of 230 sec⁻¹M⁻¹. nih.gov Similarly, fluorogenic substrates like Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2 are employed for sensitive detection of various MMPs, including MMP-2 and MMP-9, by measuring the fluorescence increase upon cleavage of the Gly-Leu bond. tandfonline.commedchemexpress.com

Table 1: Examples of this compound Containing Substrates in Protease Assays
Substrate SequenceTarget Enzyme(s)Assay PrincipleReference
Dnp-Pro-Gln-Gly-Ile-Ala-Gly-Gln-D-ArgMMPs (general)HPLC-based detection of Dnp-Pro-Gln-Gly fragment researchgate.netasm.org
Dnp-Pro-Gln-Gly-Ile-Ala-Gly-TrpMMP-1Fluorogenic (Trp fluorescence) nih.gov
Dabcyl-Gaba-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH2MMP-1, -2, -3, -9Fluorogenic (FRET with EDANS/Dabcyl pair) tandfonline.commedchemexpress.com

The this compound sequence is important for understanding the substrate specificity of various proteases. The amino acids surrounding the cleavage site (termed P and P' positions) are critical for enzyme recognition. Studies on protease specificity often involve synthesizing a library of peptides with variations around a core sequence to identify the most efficiently cleaved substrates.

Research on saliva-associated proteases identified Lys-Pro-Gln as a novel and predominant cleavage site in basic proline-rich proteins. nih.govnih.gov This finding highlighted a unique glutamine-specific endoprotease activity present in the oral cavity. nih.govnih.gov The study used synthetic substrates to confirm that the P2 (Pro) and P3 (Lys) positions significantly influence the recognition and cleavage after the P1 (Gln) residue. nih.govnih.gov Specifically, the substrate Lys-Pro-Gln-pNA was hydrolyzed much more efficiently (Km = 97 µM) than Gly-Gly-Gln-pNA (Km = 611 µM), demonstrating the importance of the Proline at the P2 position for substrate recognition by this novel protease. nih.govnih.gov

Furthermore, in the context of human rhinovirus 3C protease, the enzyme recognizes a core sequence of Leu-Phe-Gln-Gly-Pro, cleaving between the Gln and Gly residues. prospecbio.com This demonstrates how the this compound motif, as part of a larger sequence, dictates the precise point of enzymatic action.

While the short this compound tripeptide itself is not typically a potent inhibitor, longer peptides incorporating this motif have been shown to inhibit specific enzymes, including Angiotensin-Converting Enzyme (ACE) and α-glucosidase.

Angiotensin-Converting Enzyme (ACE) Inhibition: ACE is a key enzyme in the regulation of blood pressure. Several studies have identified ACE-inhibitory peptides from natural sources that contain the this compound sequence or variations thereof. A peptide with the sequence Ile-Val-Gly-Arg-Pro-Arg-His-Gln-Gly was isolated from a thermolysin digest of dried bonito and showed ACE-inhibitory activity. nih.govtandfonline.com Another peptide, Lys-Val-Leu-Pro-Val-Pro-Gln, found in fermented milk, also demonstrated ACE inhibitory effects. oup.com A decapeptide from human β-casein, Ser-Phe-Gln-Pro-Gln-Pro-Leu-Ile-Tyr-Pro, was found to be a particularly potent ACE inhibitor with an IC50 value of 1.4 µM. tandfonline.com

α-Glucosidase Inhibition: α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Peptides containing Proline and Glycine have been noted for their α-glucosidase inhibitory effects. encyclopedia.pubnih.gov For example, a peptide with the sequence Gln-Pro-Gly-Arg was isolated from silkworm pupae and identified as having antidiabetic potential. tandfonline.com The presence of Proline in peptides is often linked to their inhibitory activity against α-glucosidase. mdpi.comnih.gov

Table 2: Examples of Enzyme Inhibition by Peptides Containing this compound Motifs
Peptide SequenceSourceTarget EnzymeReference
Ile-Val-Gly-Arg-Pro-Arg-His-Gln-GlyDried BonitoACE nih.govtandfonline.com
Lys-Val-Leu-Pro-Val-Pro-GlnFermented MilkACE oup.com
Ser-Phe-Gln-Pro-Gln-Pro-Leu-Ile-Tyr-ProHuman β-Casein (synthetic)ACE tandfonline.com
Gln-Pro-Gly-ArgSilkworm Pupaeα-Glucosidase tandfonline.com

Interaction with Biological Macromolecules

The this compound sequence contributes to the structure and function of peptides in their interactions with other biological macromolecules, such as proteins and receptors, and plays a role in the designed self-assembly of biomaterials.

The this compound sequence can be part of larger peptide structures that bind to specific proteins. An octapeptide fragment (Arg-Thr-Pro-Pro-Pro-Ser-Gln-Gly) from myelin basic protein was synthesized to study the conformation of its triproline segment. nih.gov While the study focused on the proline residues, the full peptide was used to investigate binding to lipid preparations, indicating its utility in studying peptide-membrane interactions. nih.gov

In the context of immunology, peptide binding to Human Leukocyte Antigen (HLA) proteins is crucial for T-cell activation. While specific binding data for this compound itself is limited, research on HLA-DQ2.5 binding motifs shows a preference for Proline at the p1 position and Glutamine at other positions within the binding groove, suggesting that sequences containing these residues can be involved in peptide-protein interactions central to the immune response. researchgate.netcsic.es

Peptide amphiphiles (PAs) are molecules that combine a hydrophobic tail with a hydrophilic peptide headgroup, enabling them to self-assemble into various nanostructures like micelles or nanofibers. rsc.org The this compound sequence has been incorporated into the peptide headgroup of PAs as part of a longer, enzyme-cleavable linker.

In one study, a PA was designed with a lipid tail linked to a matrix metalloprotease (MMP)-cleavable sequence, Thr-Pro-Gly-Pro-Gln-Gly-Ile-Ala-Gly-Gln, which was further connected to a cell-adhesion motif. rsc.orgnih.gov This design allows the PA to self-assemble and form a surface coating that supports cell attachment. rsc.orgnih.gov The embedded this compound containing sequence acts as a substrate for MMPs expressed by the cells. Cleavage of this sequence by the enzymes leads to the controlled detachment of the cells, demonstrating a sophisticated, cell-responsive biomaterial. rsc.orgnih.gov

In another example, aromatic peptide amphiphiles containing a Leu-Gln-Gly sequence were designed to self-assemble into fibers. chemrxiv.org This sequence is a substrate for microbial transglutaminase (MTG), an enzyme that can covalently attach proteins to the fibers. chemrxiv.org This system allows for the post-modification of the self-assembled material, enabling the display of functional proteins on the nanofiber surface for applications in immunology and drug delivery. chemrxiv.org

Modulation of Cellular Processes in In Vitro Systems or Animal Models

Effects on Cell Adhesion and Detachment

The sequence containing this compound has been identified as a component in bioactive materials designed to modulate cell adhesion and detachment. rsc.orgrsc.org A notable example is a self-assembling peptide amphiphile designed for tissue engineering applications. This molecule incorporates the sequence Thr-Pro-Gly-Pro-Gln-Gly-Ile-Ala-Gly-Gln, which is derived from the matrix metalloprotease (MMP) cleavage site of type I collagen. rsc.orgrsc.org This sequence acts as a target for MMPs, enzymes often expressed by cells themselves.

This peptide amphiphile is also linked to a cell-attachment motif, Arg-Gly-Asp-Ser (RGDS). rsc.org When coated onto a surface, this material provides a stable substrate for cells, such as human corneal fibroblasts, to attach and proliferate. rsc.orgrsc.org The key feature is that the this compound-containing sequence can be cleaved by MMPs secreted by the attached cells. rsc.org This cleavage leads to the controlled detachment of the cells from the surface without harming them, a desirable characteristic for creating complex tissues in vitro. rsc.orgrsc.org

Other studies have highlighted the importance of specific peptide sequences in mediating cell adhesion. For instance, peptides containing the Arg-Gly-Asp (RGD) sequence, found in proteins like fibronectin and vitronectin, can cause the detachment of human umbilical vein endothelial cells (HUVEC) from the extracellular matrix. nih.gov In contrast, a peptide from the gamma-chain of human fibrinogen, HHLGGAKQAGDV, did not show this effect. nih.gov The peptide Lys-Gln-Ala-Gly-Asp-Val (KQAGDV) has been identified as a potent adhesion ligand for smooth muscle cells, mediated through the α2bβ3 integrin. medchemexpress.com

Influence on Protein Folding and Stability

The constituent amino acids of this compound, particularly proline and glycine, have well-documented and distinct roles in protein folding and stability. Proline's rigid, cyclic structure introduces kinks into polypeptide chains, which can disrupt regular secondary structures like alpha-helices and beta-sheets. researchgate.net Glycine, on the other hand, with its single hydrogen atom as a side chain, provides significant conformational flexibility. researchgate.netuvm.edu

This interplay between rigidity and flexibility is crucial for protein architecture. While proline and glycine are not favored in alpha-helices, they are commonly found in beta-turns. uvm.edu The process of protein folding is a complex physical event where a linear polypeptide chain adopts its functional three-dimensional structure. uvm.edu This is heavily influenced by factors like the hydrophobic effect, which minimizes the exposure of hydrophobic side chains to water, as well as intramolecular hydrogen bonds and ionic interactions. uvm.edu

The rate of protein folding can be influenced by the amino acid sequence. For example, in collagen-like peptides, the folding rate varies significantly depending on the guest triplet within a (Gly-Xaa-Yaa)n sequence. The Gly-Pro-Hyp triplet is associated with the fastest folding, while Gly-Pro-Asp is among the slowest. cardiff.ac.uk The formation of a glycine radical can destabilize a protein, affecting the conformation of neighboring residues and potentially leading to the unfolding of the protein structure. nih.gov

Involvement in Specific Signaling Pathways (e.g., JAK2/STAT5 via Pro-Gly)

While direct research on this compound's role in the JAK2/STAT5 pathway is limited, studies on the dipeptide Pro-Gly have provided significant insights. Research has shown that Pro-Gly can promote the expression and secretion of Insulin-like Growth Factor-1 (IGF-1) in both HepG2 cells and in mice. nih.govnus.edu.sgnih.gov This effect is mediated through the activation of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. nih.govnus.edu.sgnih.gov

The mechanism involves the peptide transporter 1 (PepT1). Pro-Gly upregulates the expression of PepT1, and the subsequent activation of the JAK2/STAT5 pathway is dependent on this transporter. nih.govnih.gov Knocking down PepT1 eliminates the increase in IGF-1 expression induced by Pro-Gly. nih.govnus.edu.sg Further investigation revealed that Pro-Gly enhances the interaction between JAK2 and STAT5 and promotes the translocation of phosphorylated STAT5 to the nucleus, which is a critical step in activating gene transcription. nih.govnus.edu.sgnih.gov Inhibiting the JAK2/STAT5 pathway blocks the stimulatory effect of Pro-Gly on IGF-1 expression and secretion. nih.govnus.edu.sg

MoleculeEffectSignaling PathwayCell/Animal ModelReference
Pro-GlyPromotes IGF-1 expression and secretionActivates JAK2/STAT5 pathway in a PepT1-dependent mannerHepG2 cells, Mice nih.govnus.edu.sgnih.gov
PepT1 siRNAEliminates the increase of IGF-1 expression induced by Pro-GlyBlocks the effect of Pro-Gly on the JAK2/STAT5 pathwayHepG2 cells nih.govnus.edu.sg
JAK2/STAT5 InhibitorAbolishes the elevation of IGF-1 expression and secretion induced by Pro-GlyDirectly inhibits the JAK2/STAT5 pathwayMice nih.govnus.edu.sg

Antioxidant Activities in Longer Peptides Containing this compound Sequences

The this compound sequence is found within longer peptides that exhibit antioxidant properties. For example, the peptide Gly-Gly-Pro-Gln-Gly-Pro-Arg, isolated from yak bone hydrolysates, has demonstrated strong antioxidant activity. nih.gov Another peptide, Leu-Gln-Pro-Gly-Gln-Gly-Gln-Gln-Gly, obtained from wheat gluten, also shows good antioxidant capacity. researchgate.net

The antioxidant activity of peptides is often attributed to their amino acid composition, particularly the presence of hydrophobic and certain other amino acids. nih.govmdpi.com Glutamine (Gln), a component of this compound, is an amino acid known for its antioxidant properties. researchgate.net The antioxidant mechanism of these peptides can involve scavenging free radicals and chelating metal ions. For instance, in one study, the peptide Gly-Gly-Pro-Gln-Gly-Pro-Arg showed good reducing power, while another peptide, Gly-Ser-Gln-Gly-Ser-Gln-Gly-Pro-Ala, was effective in chelating ferrous ions and scavenging ABTS radicals. nih.gov

Peptide SequenceSourceObserved Antioxidant ActivityReference
Gly-Gly-Pro-Gln-Gly-Pro-ArgYak bone hydrolysatesGood reducing power nih.gov
Leu-Gln-Pro-Gly-Gln-Gly-Gln-Gln-GlyWheat glutenGood antioxidant capacity researchgate.net
Gly-Ala-Thr-Gly-Pro-Gln-Gly-Pro-Leu-Gly-Pro-ArgSeabass skin gelatin hydrolysatePotent antioxidant activity researchgate.net

This compound in Structural Components and Functional Motifs of Proteins

Role in Collagen Triple Helix Structure

The this compound sequence is relevant to the structure of collagen, the most abundant protein in mammals. The primary structure of collagen alpha-chains is characterized by a repeating (Gly-X-Y)n sequence. mdpi.comgeorgiasouthern.edu Glycine at every third position is essential for the formation of the triple helix, as its small size allows for the tight packing of the three polypeptide chains. mdpi.comrsc.org

The X and Y positions are often occupied by proline and hydroxyproline, respectively, which contribute significantly to the stability of the triple helix. georgiasouthern.edursc.org However, other amino acids, including glutamine, can also be found in these positions. The sequence Gly-Pro-Gln can be found in collagen. georgiasouthern.edu The stability of the collagen triple helix is maintained by a network of hydrogen bonds, with the backbone NH groups of glycine residues acting as hydrogen bond donors to the carbonyl oxygen of the Xaa position residues in adjacent chains. rsc.org The specific sequence of amino acids in the X and Y positions influences the thermal stability and folding rate of the collagen triple helix. cardiff.ac.uk

Structural FeatureRole of GlycineRole of Proline and HydroxyprolineRelevance of this compoundReference
Collagen Triple HelixEssential at every third position for tight packing of the chains.Frequently occupy the X and Y positions, promoting stability.The Gly-Pro-Gln sequence can occur within the repeating (Gly-X-Y)n pattern. mdpi.comgeorgiasouthern.edursc.org

Significance in Intrinsically Disordered Protein Regions

The tripeptide sequence this compound is significant in the context of intrinsically disordered protein regions (IDRs). IDRs are segments or entire proteins that lack a stable three-dimensional structure under physiological conditions. mdpi.comwikipedia.org Instead, they exist as dynamic ensembles of conformations. frontiersin.org These regions are prevalent in eukaryotic proteomes, with estimates suggesting that 30-40% of residues are located in such disordered regions. wikipedia.orgbiorxiv.org The amino acid composition of IDRs is distinct from that of structured proteins, showing an enrichment in so-called "disorder-promoting" residues, including Proline (Pro), Glutamine (Gln), and Glycine (Gly). frontiersin.orgnih.govnih.gov

Detailed research findings have highlighted several key aspects of the significance of this compound and its constituent amino acids in IDRs:

Contribution to Liquid-Liquid Phase Separation (LLPS): IDRs are frequently involved in the formation of membraneless organelles through LLPS. mdpi.com The repetition of short motifs rich in Gln, Gly, and Pro is a driving force for these phase transitions. mdpi.combiorxiv.org These interactions are often multivalent and weak, allowing for the dynamic assembly and disassembly of these cellular compartments. wikipedia.org

Role in Molecular Recognition: IDRs often function as sites of molecular recognition, binding to other proteins, nucleic acids, and small molecules. mdpi.comvcu.edu The flexibility endowed by residues like Gly and Pro allows IDRs to adopt different conformations upon binding to various partners, a phenomenon known as coupled folding and binding. wikipedia.orgfrontiersin.org Short linear motifs (SLiMs) within IDRs, which can include sequences like this compound, are crucial for these specific interactions. biorxiv.org

The following table summarizes the properties of the amino acids in the this compound sequence and their general contribution to the characteristics of intrinsically disordered regions.

Amino AcidPropertyRole in Intrinsically Disordered Regions
Proline (Pro) Imino acid with a cyclic side chainDisrupts secondary structures, introduces kinks, contributes to structural flexibility. biorxiv.org
Glutamine (Gln) Polar, unchargedContributes to low hydrophobicity, participates in hydrogen bonding, often found in repetitive sequences driving LLPS. mdpi.combiorxiv.org
Glycine (Gly) Smallest amino acid, flexibleImparts high conformational flexibility to the polypeptide chain, often found in flexible linkers and loops. wikipedia.orgnih.gov

The enrichment of Pro, Gln, and Gly in IDRs is a conserved feature that underscores their fundamental role in protein function, particularly in regulation, signaling, and the organization of the cellular environment. biorxiv.orgnih.gov The specific sequence and patterning of these residues, including motifs like this compound, are critical determinants of the biophysical properties and biological activities of intrinsically disordered proteins. biorxiv.org

Advanced Analytical Methodologies for Pro Gln Gly Research

Chromatographic Techniques for Peptide Separation and Purification

Chromatography is a cornerstone of peptide research, enabling the separation of complex mixtures into their individual components. For a peptide such as Pro-Gln-Gly, various chromatographic methods are utilized to achieve high purity, a prerequisite for accurate structural and functional analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating peptides based on their physicochemical properties.

Reversed-Phase HPLC (RP-HPLC): This is one of the most common HPLC modes used for peptide purification. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. Peptides are separated based on their hydrophobicity. While specific RP-HPLC studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is standard for peptides of this nature. For instance, peptides containing the this compound sequence, such as the collagen-like peptide (Pro-Hyp-Gly)3(this compound)(Pro-Hyp-Gly)4-NH2, are analyzed using HPLC. rsc.org The retention time of a peptide in RP-HPLC is influenced by its amino acid composition. More hydrophobic residues would lead to longer retention times.

Chromatographic Technique Principle of Separation Application in this compound Context Reference
Reversed-Phase HPLC (RP-HPLC)HydrophobicityAnalysis of collagen-like peptides containing the this compound sequence. rsc.org
Ion-Exchange Chromatography (IEX)Net ChargePurification of enzymes acting on this compound containing substrates and separation of related peptides. nih.govresearchgate.net

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size or hydrodynamic volume. huji.ac.il Larger molecules elute first because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, thus eluting later. SEC is often used as a final polishing step in purification to separate the target peptide from aggregates or smaller impurities. In the context of this compound research, SEC has been used to purify peptides from complex mixtures, such as hydrolysates. researchgate.net For instance, it was used to separate proteases from the hepatopancreas of northern shrimp using a Superdex 75 column, where these proteases were identified using a synthetic substrate containing the this compound sequence. nih.gov

Mass Spectrometry (MS) for Peptide Sequencing and Identification

Mass spectrometry is an indispensable tool for determining the precise mass and sequence of peptides like this compound.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI-MS/MS is a highly sensitive technique used for sequencing peptides. In this method, the peptide is first ionized using electrospray ionization (ESI) and then fragmented in the mass spectrometer. The resulting fragment ions are analyzed to determine the amino acid sequence. ESI-MS/MS has been instrumental in identifying peptides containing the this compound sequence in complex biological samples. For example, nano-flow liquid chromatography combined with ESI-MS/MS was used to identify peptides in whole saliva, revealing cleavage sites around the Pro-Gln sequence. nih.govnih.gov This technique allows for the precise identification of peptide fragments and their parent proteins. nih.gov

Mass Spectrometry Technique Principle Application in this compound Research Reference
ESI-MS/MSIonization and fragmentation of peptides to determine amino acid sequence.Identification of peptides with this compound sequences in biological fluids and studying peptide-metal ion interactions. nih.govnih.govresearchgate.net
MALDI-TOF MSIonization of peptides embedded in a matrix by a laser beam for mass determination.Analysis of peptide libraries and monitoring enzymatic reactions involving this compound containing substrates. rsc.orgnih.govresearchgate.net
LC-MSCoupling of liquid chromatography with mass spectrometry for separation and identification.Identification of protease cleavage sites in peptides and proteins, including those adjacent to Pro-Gln sequences. nih.govnih.govencyclopedia.pubucsf.edu

MALDI-TOF MS for Peptide Libraries and Kinetic Studies

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another powerful mass spectrometry technique. It is particularly useful for the rapid analysis of peptide mixtures and for monitoring the kinetics of enzymatic reactions. In MALDI-TOF MS, the peptide sample is co-crystallized with a matrix and then irradiated with a laser. The laser energy desorbs and ionizes the peptide, and its mass-to-charge ratio is determined by its time of flight to the detector. This method has been used to confirm the mass of synthetic collagen peptides containing the this compound sequence. rsc.org It is also employed in the screening of encoded combinatorial peptide libraries and to follow the proteolytic cleavage of substrates containing sequences like Pro-Gln-Gln. nih.govresearchgate.net

LC-MS for Cleavage Site Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the analytical capabilities of mass spectrometry. This hyphenated technique is highly effective for identifying specific cleavage sites in proteins and peptides that have been subjected to proteolysis. Research has shown that LC-MS is used to identify peptide sequences and ascertain protein cleavage sites. encyclopedia.pub In studies of salivary peptidomes, nano-flow LC-ESI-MS/MS was used to identify numerous peptides, with analyses revealing that proteolytic cleavages frequently occurred after a Gln residue, particularly within the tripeptide sequence Xaa-Pro-Gln. nih.govnih.gov This highlights the utility of LC-MS in pinpointing the exact locations of enzymatic action relevant to the this compound sequence.

Quantitative Analysis of this compound in Complex Matrices

The accurate quantification of the tripeptide this compound in complex biological and chemical matrices is crucial for understanding its function and activity. Various analytical techniques have been developed to achieve sensitive and specific measurements.

Chemiluminescent Nitrogen Detector (CLND) for Underivatized Peptides

The Chemiluminescent Nitrogen Detector (CLND) offers a powerful method for the quantitative analysis of underivatized peptides like this compound. This technique is particularly advantageous because it provides a response that is directly proportional to the number of nitrogen atoms in the molecule, making it a mass-dependent detector. researchgate.netnih.gov This characteristic allows for the quantification of nitrogen-containing compounds with a single calibration curve, simplifying the analytical process. researchgate.net

When coupled with High-Performance Liquid Chromatography (HPLC), CLND enables the separation and subsequent quantification of peptides without the need for derivatization. researchgate.net This direct analysis simplifies sample preparation and avoids potential issues associated with derivative instability or incomplete reactions. researchgate.net The method has been shown to be linear and equimolar for nitrogen, confirming its reliability for quantitative purposes. researchgate.netnih.gov

Research has demonstrated the utility of HPLC-CLND for analyzing underivatized amino acids and peptides in various complex samples. researchgate.net The detector's mass-sensitive nature ensures that the response is independent of the mobile phase flow rate. researchgate.net Detection limits for underivatized amino acids using this method can be in the low micromolar range, highlighting its sensitivity. researchgate.net For peptide analysis, CLND provides a robust and accurate quantification tool, essential for detailed research on compounds like this compound. researchgate.netnih.gov

Table 1: Performance Characteristics of CLND for Underivatized Analyte Quantification

ParameterFindingSource
Principle of DetectionMass-dependent; response is proportional to the molar quantity of nitrogen. researchgate.net
CalibrationAllows for quantification using a single external nitrogenous calibrant. researchgate.netacs.org
Sample PreparationNo derivatization of the peptide is required. researchgate.net
LinearityDemonstrates a linear response over a significant dynamic range. researchgate.net
Detection Limits (Amino Acids)Varies from 0.0025 mM to 0.0075 mM depending on the amino acid. researchgate.net
ReproducibilityConsidered robust and provides reproducible results. nih.gov

Amino Acid Analysis after Hydrolysis

Amino acid analysis (AAA) following chemical hydrolysis is a fundamental and widely accepted "gold standard" method for the precise quantification of peptides and proteins, including this compound. peakproteins.com This process involves breaking the peptide bonds to release the constituent amino acids, which are then separated, detected, and quantified.

The most common method for hydrolysis is acid hydrolysis, typically using 6M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C for 20-24 hours). sci-hub.sediva-portal.org However, this harsh treatment can lead to the partial or complete destruction of certain amino acids. sci-hub.sediva-portal.org For instance, glutamine (Gln) is quantitatively converted to glutamic acid (Glu) during acid hydrolysis. peakproteins.comdiva-portal.org Therefore, when analyzing this compound, the amount of glutamic acid recovered corresponds to the initial amount of glutamine in the peptide. Proline and Glycine (B1666218) are generally stable under these conditions. peakproteins.com

After hydrolysis, the liberated amino acids are separated using techniques like ion-exchange chromatography or reversed-phase HPLC. peakproteins.com Detection is often achieved after post-column derivatization with reagents like ninhydrin (B49086) or pre-column derivatization with phenyl isothiocyanate (PITC). peakproteins.com The amount of each amino acid is then calculated, and from this, the concentration of the original peptide is determined, provided its amino acid sequence is known. peakproteins.com

Table 2: Amino Acid Recovery and Considerations in Acid Hydrolysis

Amino Acid in this compoundStability during Acid HydrolysisAnalytical ConsiderationSource
Proline (Pro)Reasonably stable with good recovery.Directly quantifiable. peakproteins.com
Glutamine (Gln)Quantitatively hydrolyzed to Glutamic Acid (Glu).The amount of recovered Glu represents the initial Gln content. peakproteins.comdiva-portal.org
Glycine (Gly)Reasonably stable with good recovery.Directly quantifiable. peakproteins.com

Spectroscopic Methods for Functional Characterization (beyond structural)

Spectroscopic techniques are invaluable for characterizing the functional aspects of this compound, particularly its role as a substrate in enzymatic reactions.

Fluorogenic Substrate Assays for Protease Activity

Fluorogenic substrate assays are a highly sensitive and continuous method for evaluating protease activity. nih.gov In these assays, a peptide sequence like this compound can be linked to a fluorophore that is quenched. When a specific protease cleaves the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. nih.govtandfonline.com

For example, a synthetic substrate could be designed where the this compound sequence is attached to a fluorogenic group. The cleavage of this substrate by a protease would be monitored by measuring the increase in fluorescence over time. This allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). nih.gov Studies have utilized similar tripeptide sequences in fluorogenic assays to characterize the specificity of various proteases. nih.govnih.gov For instance, the hydrolysis of Lys-Pro-Gln-p-nitroanilide (a chromogenic substrate) has been used to investigate glutamine-specific endoprotease activity. nih.gov The use of fluorogenic substrates provides a powerful tool for studying the interaction of this compound with specific enzymes. nih.govnih.gov

Table 3: Principles of Fluorogenic Substrate Assays for Protease Activity

ComponentFunctionSource
Peptide Substrate (e.g., containing this compound)Provides the recognition and cleavage site for a specific protease. google.com
FluorophoreA molecule that emits light upon excitation. Its fluorescence is initially quenched. thermofisher.com
QuencherAn acceptor molecule that absorbs the energy from the fluorophore, preventing fluorescence. thermofisher.com
ProteaseThe enzyme that recognizes and cleaves the peptide substrate. google.com
MeasurementAn increase in fluorescence intensity is monitored over time as the protease cleaves the substrate, separating the fluorophore and quencher. nih.gov

Chemical Synthesis Strategies and Methodologies for Pro Gln Gly and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. vulcanchem.com This method simplifies the purification process as excess reagents and byproducts are removed by simple washing and filtration steps. thieme-connect.de

The most common strategy for SPPS of peptides like Pro-Gln-Gly is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. vulcanchem.comnih.gov In this method, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while the side chains of trifunctional amino acids are protected by acid-labile tert-butyl (tBu) based groups. google.comnih.gov The synthesis proceeds by cycles of Fmoc deprotection, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. google.comscielo.org.mx This orthogonal protection scheme allows for the selective removal of the Nα-protecting group without affecting the side-chain protecting groups or the linkage of the peptide to the resin. nih.gov The final step involves cleavage of the peptide from the resin and simultaneous removal of all side-chain protecting groups using a strong acid, commonly trifluoroacetic acid (TFA). thermofisher.com

The glutamine (Gln) residue in this compound is typically protected with a trityl (Trt) group on its side-chain amide to prevent side reactions during synthesis. scielo.org.mxthermofisher.com

Table 1: Key Features of Fmoc/tBu Chemistry

Feature Description
Nα-Protection Fmoc (9-fluorenylmethoxycarbonyl)
Side-Chain Protection tBu (tert-butyl) based groups (e.g., OtBu for Asp/Glu, Trt for Gln/Asn/His) google.comthermofisher.com
Deprotection (Nα) Base-labile (e.g., 20% piperidine in DMF) google.com
Cleavage & Deprotection (Final) Acid-labile (e.g., Trifluoroacetic acid - TFA) thermofisher.com

| Advantages | Milder conditions compared to Boc/Bzl, compatibility with a wide range of sequences. nih.gov |

An alternative to Fmoc/tBu is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. nih.gov In this approach, the Nα-amino group is protected by the acid-labile Boc group, and side chains are protected by benzyl (B1604629) (Bzl)-based groups, which are also acid-labile but require a much stronger acid for removal. peptide.com The Boc group is removed with a moderate acid like TFA, while the final cleavage from the resin and removal of side-chain protectors requires a strong acid such as hydrofluoric acid (HF). nih.govpeptide.com While historically significant, the harsh conditions required for the final cleavage in Boc/Bzl chemistry have led to the wider adoption of the milder Fmoc/tBu strategy. nih.gov For instance, the synthesis of a peptide containing Gln-Gly was achieved using Boc-amino acids. google.com

Table 2: Key Features of Boc/Bzl Chemistry

Feature Description
Nα-Protection Boc (tert-butyloxycarbonyl)
Side-Chain Protection Bzl (benzyl) based groups (e.g., Bzl for Ser/Thr/Tyr, Tos for Arg) csic.es
Deprotection (Nα) Moderately acid-labile (e.g., Trifluoroacetic acid - TFA) nih.gov
Cleavage & Deprotection (Final) Strong acid-labile (e.g., Hydrofluoric acid - HF) nih.gov

| Disadvantages | Requires handling of hazardous strong acids (HF), potential for side reactions. google.com |

The choice of resin is critical for successful SPPS. For the synthesis of peptide acids like this compound, acid-labile resins such as 2-chlorotrityl chloride (2-ClTrt-Cl) resin or Wang resin are commonly used. nih.govgoogle.com The 2-ClTrt-Cl resin is particularly advantageous as it allows for the cleavage of the peptide under very mild acidic conditions, which helps to preserve acid-sensitive functionalities and obtain the fully protected peptide if desired. nih.govresearchgate.net For peptide amides, resins like Rink Amide are employed. google.comscielo.org.mx

Coupling reagents are used to activate the carboxylic acid group of the incoming amino acid to facilitate the formation of the peptide bond. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like N-hydroxybenzotriazole (HOBt) to suppress racemization. google.combachem.comias.ac.in Uronium/aminium-based reagents such as HBTU, TBTU, and HATU are also highly effective and widely used due to their high coupling efficiency and the solubility of their byproducts. bachem.comsigmaaldrich.com For instance, the synthesis of a Gln-containing peptide was achieved using TBTU/HOBt for activation. google.com

Table 3: Common Resins and Coupling Reagents for SPPS

Category Examples Application/Notes
Resins (for peptide acids) 2-Chlorotrityl chloride (2-ClTrt-Cl) nih.govgoogle.com, Wang Resin google.com Cleaved with acid to yield a C-terminal carboxylic acid.
Resins (for peptide amides) Rink Amide Resin google.comscielo.org.mx, PAL Resin thermofisher.com Cleaved with acid to yield a C-terminal amide.
Coupling Reagents DCC, DIC bachem.comias.ac.in, HBTU, TBTU google.combachem.com, HATU sigmaaldrich.com Activate the incoming amino acid for peptide bond formation.

| Additives | HOBt google.comias.ac.in, Oxyma Pure bachem.com | Used with carbodiimides to minimize racemization. |

SPPS is well-suited for automation, and various automated peptide synthesizers are commercially available. google.comthermofisher.com These instruments perform the repetitive cycles of deprotection, washing, and coupling automatically, which significantly increases the speed and efficiency of peptide synthesis. thermofisher.com Automated synthesizers can be programmed for different chemistries (Fmoc or Boc) and can incorporate features like feedback monitoring to ensure complete reactions, leading to higher purity of the final peptide. thermofisher.comamidetech.com The synthesis of long peptides and complex sequences, including those containing this compound motifs, is routinely accomplished using automated fast-flow SPPS systems. thermofisher.comamidetech.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a viable and sometimes preferred method, especially for large-scale industrial production where cost of materials like resins can be a significant factor. rsc.orggoogle.com In this approach, the peptide is synthesized in solution, and intermediates are purified after each step, often by crystallization or chromatography. thieme-connect.de This can be more labor-intensive than SPPS. thieme-connect.de

A notable strategy is the fragment condensation approach, where smaller protected peptide fragments are synthesized and then coupled together in solution to form the final, larger peptide. thieme-connect.de For example, a process for synthesizing a cyclic peptide containing a Gly-Pro-Gln sequence utilized a liquid-phase method to avoid the high cost of Fmoc-protected amino acids and resins associated with SPPS. google.com Another study reported a "one-pot" solution-phase synthesis for Gly-Pro-Glu (GPE), a related tripeptide, which minimized the need for intermediate purification. rsc.orgresearchgate.net

Strategies for Incorporating Modified or Non-Canonical Amino Acids

The synthesis of analogues of this compound often involves the incorporation of modified or non-canonical amino acids to investigate structure-activity relationships or to enhance properties like proteolytic stability. mdpi.comnih.gov

SPPS is highly adaptable for this purpose. The general synthetic cycle remains the same, with the appropriately protected non-canonical amino acid being introduced at the desired position in the sequence. mdpi.comnih.gov For example, analogues of Substance P, which contains a Gln-Gln-Phe-Phe-Gly sequence, were synthesized with photolabile non-canonical phenylalanine derivatives using a combination of Boc and Fmoc strategies on a solid support. nih.gov Similarly, hemorphin analogues have been synthesized incorporating residues like α-aminoisobutyric acid (Aib) or conformationally restricted amino acids to enhance bioactivity. mdpi.com The introduction of D-amino acids to create retro-inverso peptides, which can exhibit increased resistance to enzymatic degradation, is also a common strategy. lifetein.com.cn

Purification and Purity Assessment of Synthetic Peptides

The successful synthesis of this compound and its analogues is critically dependent on robust purification and purity assessment strategies. Following solid-phase or solution-phase synthesis, the crude peptide product is typically a heterogeneous mixture containing the target peptide along with various impurities. These impurities can include truncated sequences (peptides missing one or more amino acids), deletion sequences (resulting from a failed coupling step), and by-products from the cleavage of protecting groups. altabioscience.com Therefore, a multi-step purification and analysis workflow is essential to isolate the desired peptide and verify its identity and purity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for the purification of synthetic peptides like this compound. altabioscience.combachem.com This method separates peptides based on their hydrophobicity. The crude peptide mixture is dissolved in a polar solvent, typically water with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA), and loaded onto a column packed with a nonpolar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.com

A gradient of increasing organic solvent, such as acetonitrile (B52724) (also containing TFA), is then applied to the column. bachem.com This gradually decreases the polarity of the mobile phase, causing the peptides to elute from the column in order of increasing hydrophobicity. More polar impurities will elute first, followed by the target peptide, and then more hydrophobic impurities. The elution is monitored by UV absorbance, typically at 215-220 nm, which detects the peptide bonds. bachem.com Fractions are collected and those containing the peak corresponding to the target peptide are pooled.

For hydrophilic tripeptides such as this compound, which may not be well-retained on standard RP-HPLC columns, pre-column derivatization can be employed. One such method involves reacting the peptide with 9-fluorenylmethoxycarbonyl chloride (FMOC), which introduces a hydrophobic group, thereby improving its retention and separation on the RP-HPLC column. nih.gov

Other chromatographic techniques can also be utilized, either alone or in conjunction with RP-HPLC, to achieve high purity. These include:

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a given pH. researchgate.net It can be particularly useful for separating peptides with similar hydrophobicity but different charge states.

Gel Filtration Chromatography (Size-Exclusion Chromatography): This technique separates molecules based on their size. researchgate.net It is effective for removing very large or very small impurities from the peptide sample.

Once the peptide has been purified, its purity must be rigorously assessed. The primary methods for this are analytical RP-HPLC and mass spectrometry.

Analytical RP-HPLC is used to determine the percentage of the desired peptide in the purified sample. A small amount of the purified peptide is injected onto an analytical RP-HPLC column, and the resulting chromatogram shows a major peak for the target peptide and potentially minor peaks for any remaining impurities. The purity is calculated based on the relative area of the target peptide peak compared to the total area of all peaks in the chromatogram. altabioscience.com Purity levels of >95% or even >98% are often required for demanding applications like structural studies or biological assays. altabioscience.com

Mass Spectrometry (MS) is an indispensable tool for confirming the identity of the synthesized peptide by measuring its molecular weight with high accuracy. altabioscience.comki.se Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The experimentally determined molecular weight is compared to the theoretical (calculated) molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be further employed to sequence the peptide, confirming the correct order of amino acids (this compound) by analyzing the fragmentation pattern of the peptide. core.ac.uknih.gov For instance, collision-induced dissociation (CID) of peptides containing a Gln-Gly bond can show a characteristic cleavage pattern, which can help to confirm the sequence. core.ac.uknih.gov

Table 1: Representative Purity Analysis Data for a Synthetic Tripeptide
Analysis TechniqueParameter MeasuredExpected Result for this compoundTypical Acceptance Criteria
Analytical RP-HPLCPeak Area PercentageSingle major peak>95%
Mass Spectrometry (ESI-MS)Molecular Weight ([M+H]⁺)~301.15 g/mol± 0.2 Da of theoretical mass
Tandem Mass Spectrometry (MS/MS)Fragment IonsConsistent with this compound sequenceConfirmation of amino acid sequence

Synthesis of this compound Containing Conjugates and Derivatized Peptides (e.g., Dnp-Pro-Gln-Gly)

The chemical modification of this compound to create conjugates and derivatized peptides is a key strategy for developing tools for biochemical and biomedical research. One important example is the synthesis of N-terminally derivatized peptides, such as Dnp-Pro-Gln-Gly, where "Dnp" stands for the 2,4-dinitrophenyl group. The Dnp group is often used as a quencher in fluorescence resonance energy transfer (FRET) substrates or as a hapten for antibody production. spcmc.ac.in

The synthesis of Dnp-Pro-Gln-Gly typically involves the reaction of the free N-terminal amino group of the this compound tripeptide with 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), also known as Sanger's reagent. spcmc.ac.in This reaction is a nucleophilic aromatic substitution carried out under mildly basic conditions. The lone pair of electrons on the secondary amine of the N-terminal proline attacks the electron-deficient carbon atom of the FDNB that bears the fluorine atom, leading to the displacement of the fluoride (B91410) ion and the formation of a stable Dnp-peptide bond.

A key intermediate in the synthesis of larger, more complex molecules is Dnp-Pro-Gln-Gly-OH . prepchem.com This molecule, with a free C-terminal carboxyl group, can be subsequently coupled to the N-terminus of another peptide or an amino-functionalized molecule using standard peptide coupling reagents. For example, Dnp-Pro-Gln-Gly-OH has been used in the synthesis of longer peptide chains where it is coupled with another peptide fragment after the removal of the N-terminal protecting group of the second fragment. prepchem.com

The general synthetic strategy for producing a Dnp-peptide conjugate can be summarized as follows:

Synthesis of the Peptide Backbone: The this compound peptide is first synthesized, often using solid-phase peptide synthesis (SPPS) with appropriate side-chain protection for the glutamine residue (e.g., a trityl group). carlroth.com

N-terminal Derivatization: Following the completion of the peptide chain assembly and while the peptide is still attached to the resin (or after cleavage and purification), the N-terminal protecting group (e.g., Fmoc or Boc) is removed. The free N-terminus is then reacted with FDNB in the presence of a mild base to attach the Dnp group.

Cleavage and Deprotection: The Dnp-derivatized peptide is cleaved from the solid support resin, and all remaining side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA). altabioscience.com

Purification: The crude Dnp-Pro-Gln-Gly is purified, typically by RP-HPLC, to remove any unreacted starting materials and by-products.

Characterization: The final product is characterized by analytical HPLC to assess purity and by mass spectrometry to confirm its molecular weight, which will be increased by the mass of the Dnp group (166.1 g/mol ).

Table 2: Key Components in the Synthesis of Dnp-Pro-Gln-Gly-OH
ComponentRole in SynthesisExample
Peptide PrecursorProvides the this compound sequenceH-Pro-Gln(Trt)-Gly-Resin
Derivatizing AgentIntroduces the Dnp group1-Fluoro-2,4-dinitrobenzene (FDNB)
BaseFacilitates the nucleophilic substitutionN,N-Diisopropylethylamine (DIEA)
Coupling Reagent (for conjugates)Forms a peptide bond with another moleculeHATU, HBTU, or DCC
Cleavage ReagentReleases the peptide from the solid supportTrifluoroacetic acid (TFA)

Structure Activity Relationship Sar Studies and Rational Design of Pro Gln Gly Analogues

Impact of Amino Acid Substitutions on Biological Activity (e.g., D-amino acid substitutions)

The substitution of amino acids within and around the Pro-Gln-Gly sequence, particularly with D-amino acids, has profound effects on the biological activity and stability of peptides. The introduction of D-amino acids can alter the peptide's secondary structure, resistance to proteolysis, and receptor-binding affinity.

D-amino acid substitutions can significantly enhance peptide stability. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acid configurations. lifetein.com.cn This increased stability can lead to a longer biological half-life and sustained activity. For instance, studies on antimicrobial peptides have shown that substituting L-amino acids with their D-enantiomers, especially at the N- and C-termini, can greatly improve stability in serum without compromising antimicrobial activity. nih.govresearchgate.net In some cases, an all-D-amino acid peptide (an enantiomer of the original) can retain full biological activity, suggesting that the peptide's action does not depend on interaction with a chiral target like a receptor or enzyme. nih.govresearchgate.net

However, the position of the D-amino acid substitution is critical. Substitutions in the middle of a peptide sequence can disrupt essential secondary structures, such as α-helices, leading to a complete loss of activity. nih.govresearchgate.net Conversely, strategic placement of a D-amino acid can induce specific structural motifs. For example, a D-Pro-Gly sequence is known to effectively nucleate a type II' β-turn, which can be crucial for forming a β-hairpin structure. rsc.org This contrasts with an L-Pro-Gly sequence, which favors a type II β-turn and may not be as effective in promoting the same hairpin formation in short peptides. rsc.org

The biological activity of peptides can be highly sensitive to the chirality of specific residues. In the opioid peptide dermorphin, a D-alanine at the second position is essential for receptor binding and biological activity; the all-L-amino acid version is inactive. mdpi.com This highlights the stereospecific requirements of some peptide-receptor interactions.

Furthermore, the substitution of the glutamine (Gln) residue in sequences containing Pro-Gln has been explored. In a study of saliva-associated proteases, the cleavage efficiency after the Gln in a Lys-Pro-Gln sequence was significantly higher than in a Gly-Gly-Gln sequence, indicating the importance of the preceding amino acids for substrate recognition. nih.gov This demonstrates that substitutions around the Gln can dramatically alter enzyme-substrate interactions.

Table 1: Impact of D-Amino Acid Substitution on Peptide Properties

Original Sequence/Peptide Substitution Observed Effect Reference(s)
KKVVFKVKFKK (antimicrobial peptide) D-amino acid substitutions at N- and/or C-termini Improved stability in serum, maintained antimicrobial activity. nih.govresearchgate.net
KKVVFKVKFKK (antimicrobial peptide) D-amino acid substitutions in the middle of the sequence Disruption of α-helical structure, complete loss of activity. nih.govresearchgate.net
Boc-Leu-Val-Val-L-Pro-Gly -Leu-Val-Val-OMe D-Pro for L-Pro Nucleated a type II' β-turn, promoting a well-defined β-hairpin conformation. rsc.org
Dermorphin (Tyr-L-Ala -Phe-Gly-Tyr-Pro-Ser-NH2) D-Ala for L-Ala Essential for opioid receptor binding and biological activity. mdpi.com

Influence of Peptide Length and Sequence Context on Function

The length of a peptide is a critical determinant of its bioactivity. Bioactive peptides typically range from 2 to 20 amino acids in length. oup.commdpi.com Shorter peptides are often more stable and can be readily absorbed. For example, in the context of collagen-derived peptides, specific sequences with defined lengths have been shown to possess biological activity in connective tissues. google.com

The sequence context surrounding the this compound motif can influence its role. For instance, in wheat gluten-derived antioxidant peptides, the sequence Leu-Gln-Pro-Gly-Gln-Gly-Gln-Gln-Gly was identified as having potent antioxidant activity. researchgate.net The presence of hydrophobic (Leu) and additional Gln residues likely contributes to this activity. Similarly, the peptide Ala-Gln-Ile-Pro-Gln-Gln also showed antioxidant properties, highlighting the importance of the surrounding amino acids. researchgate.net

In enzyme-substrate interactions, the sequence context is paramount. The human rhinovirus (HRV) 14 3C protease recognizes the sequence Leu-Glu-Val-Leu-Phe-Gln-Gly-Pro and cleaves between the Gln and Gly residues. genscript.com The specificity of this cleavage is not just dependent on the Gln-Gly pair but also on the preceding residues that fit into the enzyme's binding pockets. Similarly, factor Xa, a key enzyme in blood coagulation, cleaves after arginine in the sequence this compound-Arg, demonstrating the importance of the P1' residue (in this case, Gly) and the broader sequence for substrate recognition. pnas.org

Conformational Requirements for Activity (e.g., Beta-bend structures)

The biological activity of peptides containing the this compound sequence is intimately linked to their three-dimensional conformation, with β-turns being a particularly important structural motif. A β-turn is a region of a peptide involving four consecutive amino acid residues where the polypeptide chain folds back on itself by nearly 180 degrees. cerealsgrains.org These structures are crucial for protein folding, stability, and molecular recognition events.

Proline and glycine (B1666218) are frequently found in β-turns due to their unique conformational properties. nih.govnih.gov Proline's cyclic side chain restricts the peptide backbone, making it well-suited for the i+1 position of a β-turn. nih.gov Glycine, lacking a side chain, is conformationally flexible and is often found in the i+2 position of type II β-turns, where a bulky side chain would cause steric hindrance. nih.gov The Pro-Gly sequence, in particular, has a high propensity to form a β-turn, which can act as a nucleation site for more complex structures like β-hairpins. rsc.orgcerealsgrains.org

The type of β-turn formed can be critical for biological activity. As mentioned, a D-Pro-Gly sequence tends to form a type II' β-turn, which can be more effective at nucleating β-hairpins than the type II β-turn favored by L-Pro-Gly. rsc.org The stability and conformation of these turns are influenced by the surrounding amino acid sequence and the solvent environment.

In larger peptides and proteins, repetitive β-turns can lead to the formation of helical structures known as β-spirals. cerealsgrains.org This has been observed in proteins like wheat gliadins, which contain repeating Pro-Gln-Gln-Pro-Tyr sequences that are predicted to form repetitive β-turns. cerealsgrains.org

The cyclization of peptides is a common strategy to constrain their conformation and enhance biological activity. Cyclization can increase the propensity for β-turn formation, which can be important for receptor binding. nih.gov By locking the peptide into a bioactive conformation, cyclization can improve affinity and stability.

Table 2: Role of Pro-Gly Sequences in β-Turn Formation

Peptide/Protein Context Sequence β-Turn Type Conformation/Function Reference(s)
Synthetic octapeptide Boc-Leu-Val-Val-D-Pro-Gly -Leu-Val-Val-OMe Type II' Nucleates a stable β-hairpin. rsc.org
Synthetic octapeptide Boc-Leu-Val-Val-L-Pro-Gly -Leu-Val-Val-OMe Type II Less effective at nucleating a β-hairpin. rsc.org
Wheat gliadins Repetitive Pro-Gln-Gln-Pro -Tyr Predicted repetitive β-turns Contributes to the formation of β-spirals. cerealsgrains.org
General proteins Non-proline residue at i+1 position of Type I or II β-turn Replaced with Proline Increased protein stability. nih.govresearchgate.net

Design Principles for Modulating Enzyme Substrate Specificity or Inhibitory Potency

The this compound sequence and its variants are often found at the cleavage sites of proteases, making them valuable templates for designing specific enzyme substrates and inhibitors. Modulating the substrate specificity or inhibitory potency of these peptides requires a deep understanding of the enzyme's active site and its interactions with the substrate's amino acid residues.

A key principle in designing enzyme substrates is to match the peptide sequence to the enzyme's substrate-binding pockets, typically denoted as S4, S3, S2, S1, S1', S2', etc. The amino acid at each position (P4, P3, P2, P1, P1', P2') of the substrate interacts with the corresponding pocket on the enzyme. The this compound sequence can be part of this recognition motif.

For example, a salivary glutamine-specific endoprotease shows a strong preference for cleaving after a Gln residue when it is preceded by a Pro at the P2 position and a Lys at the P3 position (Lys-Pro-Gln↓). nih.gov The affinity of this enzyme for the substrate Lys-Pro-Gln-pNA was significantly higher (Km = 97 µM) compared to Gly-Gly-Gln-pNA (Km = 611 µM), demonstrating the critical role of the P2 and P3 residues in substrate recognition. nih.gov This knowledge can be used to design highly specific substrates or potent inhibitors for this enzyme.

In the case of human rhinovirus (HRV) 14 3C protease, the optimal cleavage site is Leu-Glu-Val-Leu-Phe-Gln↓Gly-Pro. genscript.com An effective inhibitor for this enzyme would need to mimic this sequence to bind tightly to the active site. Similarly, the blood coagulation enzyme factor Xa recognizes sequences like this compound-Arg, with a strong preference for Arg at the P1 position and Gly at the P2 position. pnas.org

To design inhibitors, one can introduce non-cleavable bonds or modifications that block the enzyme's catalytic machinery. For instance, replacing the scissile peptide bond with a non-hydrolyzable isostere can convert a substrate into an inhibitor. The design of such inhibitors often involves computational modeling and structural biology to optimize the fit of the peptidomimetic into the enzyme's active site.

The principles of rational design also extend to modulating the activity of peptides that are not enzyme substrates. For instance, in the design of antimicrobial peptides, the goal is often to enhance lytic activity against pathogens while minimizing toxicity to host cells. This can be achieved by carefully balancing the peptide's hydrophobicity and charge through amino acid substitutions.

Rational Design of this compound Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability, bioavailability, and receptor affinity. upc.edu The rational design of peptidomimetics based on the this compound sequence involves several strategies aimed at overcoming the limitations of natural peptides.

One common approach is the incorporation of non-canonical amino acids. These can introduce conformational constraints, increase resistance to proteolysis, and provide novel side-chain functionalities. mdpi.com For example, N-methylated amino acids can be used to prevent proteolytic cleavage and to probe the conformational requirements of the peptide backbone. diva-portal.org

Cyclization is another powerful tool in peptidomimetic design. By constraining the peptide into a bioactive conformation, cyclization can significantly enhance binding affinity and stability. nih.gov This can be achieved through head-to-tail cyclization, side-chain to side-chain cyclization, or by incorporating scaffolds that mimic a β-turn.

Scaffold-based design involves replacing a portion of the peptide backbone with a non-peptidic structure that correctly orients the key pharmacophoric side chains. researchgate.net This can lead to the development of small-molecule drugs that mimic the biological activity of the original peptide. For this approach to be successful, it is essential to identify the key residues responsible for activity (the pharmacophore) and their spatial arrangement in the bound conformation.

Retro-inverso peptides, which are made of D-amino acids in the reverse sequence, are another class of peptidomimetics. lifetein.com.cn They can mimic the side-chain topology of the parent L-peptide while being highly resistant to proteolysis. lifetein.com.cn

The design of peptidomimetics is often an iterative process involving computational modeling, chemical synthesis, and biological evaluation. By combining these approaches, it is possible to develop novel therapeutic agents based on the this compound motif with improved drug-like properties.

Computational and Theoretical Investigations of Pro Gln Gly

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Pro-Gln-Gly, docking studies can reveal how peptides containing this motif interact with protein receptors.

Research has shown that peptides incorporating the this compound sequence can participate in significant interactions within receptor binding sites. For instance, in studies of angiotensin I-converting enzyme (ACE) inhibitory peptides, a peptide containing an Ala-Leu-Gly-Pro-Gln-Phe-Tyr sequence demonstrated a low binding energy, indicating a stable complex with ACE. plos.org The interactions primarily involved hydrogen bonds and electrostatic interactions with critical amino acid residues in the ACE active site, such as His353 and His513. plos.org

Similarly, docking studies of phytochemicals against HIV-1 reverse transcriptase have identified interactions with residues like Gln 269 and Pro 95. nih.gov These studies highlight the importance of the spatial arrangement and chemical properties of the this compound motif in mediating specific ligand-receptor recognition. The stability of these interactions is often quantified by binding energy, with lower values suggesting a more stable complex. plos.org

Table 1: Examples of this compound Containing Peptides in Molecular Docking Studies

Peptide Sequence Target Receptor Key Interacting Residues Binding Energy (kJ/mol)
Ala-Leu-Gly-Pro-Gln-Phe-Tyr Angiotensin I-Converting Enzyme (ACE) His353, His513 -62.089

Molecular Dynamics Simulations for Conformational Sampling and Protein-Peptide Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing for the exploration of conformational landscapes and the nature of protein-peptide interactions. For peptides containing this compound, MD simulations can reveal their flexibility and preferred secondary structures.

MD simulations are also crucial for understanding how peptides containing this compound interact with their environment, such as water molecules, which can mediate intramolecular hydrogen bonds and stabilize specific conformations. mdpi.com Enhanced sampling techniques in MD, such as replica exchange molecular dynamics (REMD), are often employed to overcome the limitations of traditional MD and more efficiently explore the conformational space of peptides. researchgate.net These simulations can reveal the formation of stable hydrogen bonds and salt bridges that are critical for the peptide's biological function. nih.gov

Table 2: Conformational States of this compound Containing Peptides from MD Simulations

Peptide Context Simulation Technique Observed Conformations Key Findings
Ac-(Pro)3-Gln-(Pro)3-Gly-Tyr-NH2 Molecular Mechanics, Statistical Mechanics Polyproline II (PPII) helix Gln residue influences the propagation of the PPII helix. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For peptides containing the this compound motif, QSAR models can be developed to predict their activity, such as their inhibitory potency against a specific enzyme.

The process involves generating a set of molecular descriptors that characterize the physicochemical properties of the peptides. These descriptors are then used to build a model that can predict the activity of new, untested peptides. nih.gov For example, a QSAR model for glucagon-like peptide-1 receptor (GLP-1R) agonists was developed using physics-based interface descriptors to predict their potency. mdpi.com

The statistical validity of QSAR models is crucial and is assessed using various parameters, including the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (R²) for a test set of compounds. uniroma1.it Successful QSAR models can provide insights into the structural features that are important for the desired biological activity, guiding the design of more potent peptides. nih.gov

Bioinformatics Approaches for Sequence Analysis and Motif Discovery

Bioinformatics tools are essential for analyzing large biological datasets, such as protein sequences, to identify recurring motifs and understand their functional significance. The this compound sequence has been identified as part of various functional motifs in proteins.

For instance, the sequence this compound is found in yeast prion proteins. oup.com Analysis of protein databases reveals that certain amino acid pairings, such as those involving proline and glutamine, are enriched in specific protein families. biorxiv.org The this compound motif is also part of larger consensus sequences in proteins like synaptophysin (Tyr-Gly-Pro-Gln-Gly) and gliadin (Tyr-Pro-Pro-Pro-Gln-Pro), which are proposed to form novel helical secondary structures. nih.gov

Bioinformatics analyses can also predict protein-protein interactions. A study on the proteogenic dipeptide Pro-Gln predicted its interaction with various proteins involved in carbon and amino acid metabolism in Arabidopsis thaliana. researchgate.net Such analyses help in formulating hypotheses about the biological roles of peptides and proteins containing the this compound motif.

Table 3: Occurrences of this compound in Functional Protein Motifs

Protein/Family Consensus Sequence/Motif Proposed Function/Relevance
Yeast Prion This compound-Gly-Tyr-Gln-Gln-Tyr-Asn Protein aggregation oup.com
Synaptophysin Tyr-Gly-Pro-Gln-Gly Polyproline, beta-turn helices nih.gov
Gliadin Tyr-Pro-Pro-Pro-Gln-Pro Polyproline, beta-turn helices nih.gov

De Novo Peptide Design Leveraging this compound Motifs

De novo peptide design involves the creation of new peptide sequences with desired structures and functions. The this compound motif can be incorporated into these designs to confer specific properties.

The principles of peptide design suggest that the sequence and amino acid composition are critical for achieving the correct assembly and desired biological activity. biocat.com Proline is often used to introduce turns or breaks in secondary structures, while glutamine can participate in hydrogen bonding and improve stability. mdpi.comthermofisher.com

In the context of antimicrobial peptides, for example, specific motifs are crucial for their secondary structure and function. While this compound itself is not a canonical antimicrobial motif, the design principles involving proline and glutamine can be applied. frontiersin.org For instance, the strategic placement of proline can induce a specific fold, and glutamine can be used to stabilize helical structures through side-chain interactions. mdpi.com The design process often involves computational modeling to predict the structure and properties of the designed peptides before their synthesis and experimental validation. mdpi.com

Future Research Directions and Emerging Areas for Pro Gln Gly

Exploration of Undiscovered Biological Roles in Non-Human Systems

The biological significance of Pro-Gln-Gly is likely not confined to mammalian neuroendocrine and connective tissues. A systematic exploration of its roles in a broader range of non-human biological systems presents a fertile ground for discovery. Future research should focus on identifying and characterizing the function of this tripeptide in diverse life forms, from microorganisms to plants and invertebrate models.

Key research initiatives would include:

Microbial Metabolomics: Investigating the presence and concentration of this compound in the metabolomes of various bacteria and archaea. It may function as a quorum-sensing molecule, a nutritional source, or a component of secondary metabolites with antimicrobial properties.

Plant Biology: Exploring whether this compound or its derivatives act as signaling molecules (peptidergic hormones) in plants, potentially mediating responses to abiotic stress (e.g., drought, salinity) or pathogen defense, analogous to other small signaling peptides.

Invertebrate Model Organisms: Utilizing genetically tractable models like Caenorhabditis elegans and Drosophila melanogaster to study the effects of this compound on lifespan, development, and behavior. This could uncover conserved signaling pathways that are also relevant to vertebrate biology.

Marine Biology: Screening for this compound in marine invertebrates, such as sponges and cnidarians, which are known sources of novel bioactive peptides. The peptide could be part of natural products with unique pharmacological activities.

Table 10.1: Potential Research Arenas for this compound in Non-Human Systems
Biological SystemHypothesized Role for this compoundPrimary Research ObjectiveKey Experimental Techniques
Prokaryotes (e.g., Bacillus subtilis)Inter-cellular signaling molecule (Quorum Sensing)To determine if exogenous this compound influences biofilm formation or sporulation.Liquid Chromatography-Mass Spectrometry (LC-MS), Biofilm Assays, Gene Expression Analysis (RT-qPCR).
Plants (e.g., Arabidopsis thaliana)Stress-response signaling peptideTo assess the impact of this compound on gene expression under drought or salt stress.Plant tissue culture, Hydroponics, RNA-Seq, Metabolomics.
Invertebrates (e.g., C. elegans)Neuromodulator or developmental regulatorTo observe phenotypic changes (e.g., locomotion, lifespan) upon genetic manipulation of this compound-related pathways.CRISPR/Cas9 gene editing, Behavioral assays, Confocal microscopy.
Marine Sponges (e.g., Porifera)Component of a bioactive natural productTo isolate and identify novel this compound-containing compounds from sponge extracts.High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS).

Development of Advanced Analytical Tools for In Situ and Real-Time Studies

A major limitation in understanding the transient and localized actions of small peptides like this compound is the difficulty in measuring their concentration and distribution in real-time within living cells or tissues. Future research must prioritize the development of sophisticated analytical tools capable of providing high spatiotemporal resolution.

Emerging areas for tool development include:

Genetically Encoded Biosensors: Engineering Förster Resonance Energy Transfer (FRET)-based sensors where a conformational change upon binding this compound alters the fluorescent signal. This would allow for dynamic visualization of peptide concentration changes inside specific cellular compartments.

Peptide-Specific Aptamers: Developing DNA or RNA aptamers that bind to this compound with high affinity and specificity. These aptamers can be coupled with fluorescent dyes or electrochemical reporters to create highly sensitive detection platforms.

Advanced Mass Spectrometry Imaging (MSI): Improving the resolution and sensitivity of MSI techniques, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) imaging, to map the precise location of this compound within tissue sections without the need for labels.

Microfluidic-Coupled Electrochemical Sensors: Designing "lab-on-a-chip" devices that can continuously sample microdialysates from tissue and use immobilized enzymes or aptamers on an electrode to provide a real-time electrochemical readout of this compound levels.

Table 10.2: Comparison of Advanced Analytical Tools for this compound Detection
Analytical ToolPrinciple of DetectionKey AdvantagePrimary Challenge for this compound
FRET BiosensorsPeptide binding induces a conformational change in a fluorescent protein pair.Real-time, intracellular visualization in living systems.Engineering a protein scaffold with sufficient affinity and specificity for a small tripeptide.
Aptamer-Based SensorsA specific nucleic acid sequence binds the peptide, triggering a signal.High specificity and stability; amenable to various signal outputs (fluorescence, electrochemical).Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process can be time-consuming.
Mass Spectrometry Imaging (MSI)Label-free detection and spatial mapping based on mass-to-charge ratio.Unbiased detection of the native molecule and its metabolites in tissue context.Achieving high spatial resolution (<1 µm) and sensitivity for a low-abundance peptide.
Microfluidic SensorsContinuous sampling coupled with an integrated electrochemical or optical detector.High-throughput and real-time monitoring of extracellular concentrations.Sensor surface functionalization and preventing biofouling.

Novel Synthetic Strategies for Complex this compound Containing Constructs

While standard solid-phase peptide synthesis (SPPS) is effective for producing linear this compound, future research demands more sophisticated synthetic methodologies to create complex molecular probes and peptidomimetics. These advanced constructs are essential for studying biological function with greater precision.

Future synthetic frontiers include:

Enzymatic Synthesis: Utilizing engineered ligases, such as subtiligase or peptiligase, for the chemo- and regioselective formation of the peptide bonds in this compound. This green chemistry approach operates in aqueous solutions under mild conditions and can be used to incorporate the tripeptide into larger protein scaffolds.

Flow Chemistry: Transitioning the synthesis of this compound and its derivatives from batch SPPS to continuous flow systems. This offers improved efficiency, purity, scalability, and safety, and allows for the seamless integration of synthesis and purification steps.

Bio-orthogonal Chemistry: Synthesizing this compound analogues containing bio-orthogonal handles (e.g., alkynes, azides). These constructs can be used in "click chemistry" reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach fluorescent dyes, affinity tags, or drug molecules to the peptide within a complex biological milieu.

Peptidomimetic Design: Creating non-peptidic scaffolds that mimic the spatial arrangement and pharmacophore of this compound but possess enhanced metabolic stability and oral bioavailability. This involves replacing amide bonds with more robust linkages (e.g., esters, C-C bonds) or constraining the peptide into a bioactive conformation using cyclization.

Mechanistic Insights into this compound Involvement in Biological Pathways

A critical gap in current knowledge is the precise molecular mechanism by which this compound exerts its biological effects. Future research must move beyond phenomenological observation to elucidate the direct molecular targets and downstream signaling cascades modulated by this tripeptide.

Key research directions to uncover these mechanisms are:

Receptor Deorphanization: Systematically screening G-protein coupled receptor (GPCR) libraries to identify a specific receptor for this compound. This involves using high-throughput screening assays that measure second messengers like cyclic AMP (cAMP) or intracellular calcium.

Structural Biology: Determining the high-resolution three-dimensional structure of this compound bound to its putative target (e.g., a receptor or enzyme) using techniques like cryo-electron microscopy (cryo-EM) or X-ray crystallography. This would reveal the precise atomic interactions that govern binding and activation.

Chemical Proteomics: Employing activity-based protein profiling (ABPP) with a reactive this compound probe to covalently label its binding partners in a native cellular lysate, allowing for subsequent identification by mass spectrometry.

Genetic Interaction Mapping: Using genome-wide CRISPR-Cas9 screens to identify genes that, when knocked out, either enhance or suppress cellular responses to this compound. This can reveal previously unknown components of its signaling pathway.

Table 10.4: Experimental Approaches for Mechanistic Elucidation
Research QuestionPrimary Experimental ApproachExpected OutcomeConfirmatory Technique
What is the direct molecular target?Chemical Proteomics (e.g., ABPP)A list of candidate binding proteins.Surface Plasmon Resonance (SPR) to measure direct binding kinetics.
Is the target a known receptor?GPCR/Ion Channel Library ScreeningIdentification of a specific receptor that is activated by this compound.Cell-based assays using receptor-knockout cells to confirm specificity.
How does binding lead to a signal?Cryo-Electron Microscopy (Cryo-EM)High-resolution structure of the this compound/target complex.Site-directed mutagenesis to validate key binding residues identified in the structure.
What is the downstream pathway?Phosphoproteomics/RNA-SeqGlobal profile of phosphorylation and gene expression changes upon this compound stimulation.Western blotting and RT-qPCR for specific pathway components.

Integration of Artificial Intelligence and Machine Learning in this compound Research

The complexity of biological systems necessitates the use of advanced computational tools. Artificial intelligence (AI) and machine learning (ML) are set to revolutionize this compound research by enabling predictive modeling, hypothesis generation, and the analysis of large, multidimensional datasets.

Future applications of AI/ML include:

Predictive Target Identification: Using ML models trained on known ligand-receptor interaction databases to perform proteome-wide virtual screening. These algorithms can predict novel, high-probability binding partners for this compound, prioritizing experimental validation.

Generative Models for Peptidomimetic Design: Employing generative adversarial networks (GANs) or other deep learning architectures to design novel molecules de novo that retain the key structural features of this compound but have optimized properties, such as increased binding affinity or improved metabolic stability.

Analysis of 'Omics' Data: Applying ML algorithms to integrate and analyze large datasets from genomics, proteomics, and metabolomics. This can uncover subtle correlations between this compound levels and specific disease states or cellular phenotypes that are not apparent through traditional statistical methods.

Reaction Pathway Optimization: Using AI to predict the optimal conditions (e.g., solvents, catalysts, temperature) for the novel synthetic strategies described in section 10.3, thereby accelerating the production of this compound and its analogues.

Q & A

Q. What established methodologies are recommended for synthesizing Pro-Gln-Gly, and how can purity be optimized?

Methodological Answer: this compound, a tripeptide, is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Resin selection : Wang or Rink amide resin for C-terminal amidation.
  • Coupling conditions : Use HOBt/DIC activators for glutamine (Gln) to minimize side reactions.
  • Deprotection : 20% piperidine in DMF for Fmoc removal.
  • Cleavage : TFA/TIS/water (95:2.5:2.5) to release the peptide.

Q. Purity Optimization :

  • HPLC purification : C18 columns with gradient elution (0.1% TFA in water/acetonitrile). Critical parameters include flow rate (1 mL/min) and detection at 214 nm.
  • Mass spectrometry (MS) : MALDI-TOF or ESI-MS for molecular weight confirmation.
  • Lyophilization : Post-purification to ensure stability.

Design considerations: Ensure feasibility of SPPS for small peptides and validate purity thresholds (>95%) for biological assays .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1D 1^1H NMR (500 MHz) in D2_2O or DMSO-d6 to confirm backbone protons and proline’s cyclic structure. 2D COSY/TOCSY resolves glutamine sidechain signals.
  • Circular Dichroism (CD) : Assess secondary structure in aqueous buffers (e.g., pH 7.4).
  • Reverse-phase HPLC : Monitor retention time consistency vs. standards.
  • Amino Acid Analysis (AAA) : Hydrolyze peptides (6N HCl, 110°C, 24h) to quantify residues.

Data interpretation: Cross-validate NMR and MS data to rule out degradation. For CD, compare spectra with known collagen-like tripeptides .

Q. What in vitro assays are appropriate for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

  • Cell viability assays : MTT or PrestoBlue in fibroblast/HEK293 cells (dose range: 1–100 µM).
  • Anti-inflammatory activity : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages.
  • Collagen synthesis : Quantify hydroxyproline in dermal fibroblasts via HPLC.

Experimental design: Include negative (vehicle) and positive controls (e.g., TGF-β for collagen). Use triplicate technical replicates and statistical analysis (ANOVA, p < 0.05). Avoid overinterpreting single-endpoint assays; combine with transcriptomics (qPCR for COL1A1) .

Advanced Research Questions

Q. How to design experiments to elucidate this compound’s mechanism of action in collagen biosynthesis pathways?

Methodological Answer:

  • Hypothesis-driven approach : Test if this compound upregulates prolyl hydroxylase (P4HA1) via mTOR signaling.
  • Knockdown studies : siRNA-mediated P4HA1 silencing in fibroblasts, followed by Western blot (collagen I).
  • Kinetic assays : Measure 14^{14}C-proline incorporation into collagen.
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Data contradiction management: Use orthogonal methods (e.g., CRISPR-Cas9 knockout) to confirm targets. Address confounding variables (e.g., serum-free conditions) .

Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?

Methodological Answer:

  • Systematic review : Meta-analysis of published IC50_{50} values, stratifying by cell type, assay duration, and solvent (DMSO vs. saline).
  • Dosage recalibration : Re-test disputed concentrations with standardized protocols.
  • Batch variability analysis : Compare commercial vs. in-house synthesized this compound via HPLC-MS.

Framework application: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication studies. Use PRISMA guidelines for meta-analysis .

Q. What computational strategies can model this compound’s interactions with extracellular matrix proteins?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to collagen III (PDB: 1BKV). Focus on proline-rich regions.
  • MD simulations (GROMACS) : 100-ns trajectories to assess stability in physiological pH/salt conditions.
  • QM/MM calculations : Evaluate hydrogen bonding between Gln sidechains and collagen hydroxyl groups.

Validation: Correlate docking scores (ΔG) with SPR-measured binding affinities. Use PyMOL for visualization .

Q. How to develop stability-indicating assays for this compound under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose this compound to heat (40°C), acidic (pH 3), and oxidative (H2_2O2_2) stress.
  • HPLC-DAD/MS : Monitor degradation products (e.g., pyroglutamate formation).
  • Bioactivity retention : Post-stress, test collagen synthesis in fibroblasts.

Regulatory alignment: Follow ICH Q1A guidelines for accelerated stability testing. Include mass balance calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.